Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl-

Description

Butyramide, N-(2-(diethylamino)ethyl)- (CAS 63224-21-5), also known as N-[2-(diethylamino)ethyl]butanamide, is a tertiary amine-containing amide derivative. Its molecular formula is C₁₀H₂₂N₂O, with a molecular weight of 186.29 g/mol . Key physicochemical properties include:

- Density: 0.9 g/cm³

- Boiling Point: 312.5°C at 760 mmHg

- LogP: 2.08 (indicating moderate lipophilicity)

- PSA (Polar Surface Area): 35.83 Ų, suggesting moderate polarity .

The compound features a butyramide (butanamide) backbone linked to a diethylaminoethyl group, a structure that may enhance solubility in biological systems due to the hydrophilic tertiary amine.

Properties

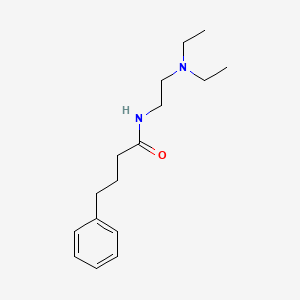

CAS No. |

63224-28-2 |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-phenylbutanamide |

InChI |

InChI=1S/C16H26N2O/c1-3-18(4-2)14-13-17-16(19)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19) |

InChI Key |

ZVOGUCLHLOAMOC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Amide Formation via Acid Chloride Intermediate

One of the classical and widely used methods for preparing amides such as Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- involves conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the amine.

- Step 1: Preparation of acid chloride

Butyric acid or a substituted phenyl butyric acid derivative is treated with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled temperature (0–5 °C) to form the acid chloride intermediate. - Step 2: Amide coupling

The acid chloride is then reacted with 2-(diethylamino)ethylamine in an inert solvent like tetrahydrofuran (THF) or dichloromethane at low temperature to form the amide bond. The reaction is usually carried out under basic conditions (e.g., with triethylamine) to neutralize HCl formed. - Step 3: Work-up and purification

The reaction mixture is quenched, extracted, and purified by standard methods such as recrystallization or chromatography.

This method is supported by patent literature describing similar amide derivatives, where the use of thionyl chloride improved yields and reduced purification times compared to chlorosulfonic acid methods.

Direct Coupling Using Carbodiimide or Carbonyldiimidazole (CDI)

Another preparation approach avoids acid chloride intermediates by using coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

- The carboxylic acid is activated in situ by CDI or DCC in solvents like acetonitrile or tetrahydrofuran at temperatures ranging from 0 °C to room temperature.

- The amine (2-(diethylamino)ethylamine) is then added to the activated acid intermediate, allowing amide bond formation.

- Potassium carbonate or other bases may be used to facilitate the reaction.

- The product is isolated after aqueous work-up and purified.

This method is advantageous for sensitive substrates and has been documented in the synthesis of related pyrimidine amide derivatives.

Multi-Step Synthesis from Phenylbutyric Acid Derivatives

A more elaborate synthetic route involves:

- Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyric acid derivatives via cyanide addition to propiophenone, followed by hydrolysis and esterification steps.

- Subsequent reduction and amination steps to introduce the diethylaminoethyl moiety.

- Final amide formation through coupling with butyryl chloride or activated acid derivatives.

This multi-step approach is detailed in Chinese patent literature describing preparation of related amino-substituted phenylbutanol derivatives, which can be adapted to synthesize N-(2-(diethylamino)ethyl)-4-phenyl-butyramide by appropriate substitution of reagents.

Reaction Conditions and Yields

Analytical and Structural Confirmation

The final product, Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl-, is typically confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical environment of protons and carbons, confirming amide bond formation and substitution pattern.

- High-Performance Liquid Chromatography (HPLC): To determine purity and yield, often showing >98% purity in optimized protocols.

- Mass Spectrometry (MS): To confirm molecular weight and structural integrity.

- Infrared Spectroscopy (IR): To identify characteristic amide carbonyl stretching vibrations.

These analytical techniques are standard and reported in the literature for related amide derivatives.

Summary and Recommendations

- The most efficient preparation of Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- involves initial conversion of the carboxylic acid to acid chloride by thionyl chloride, followed by amide coupling with 2-(diethylamino)ethylamine under mild conditions.

- Alternative coupling methods using carbonyldiimidazole offer milder conditions suitable for sensitive substrates.

- Multi-step synthesis routes from propiophenone derivatives provide access to structurally related compounds but are more complex and less direct.

- Reaction conditions such as temperature control, stoichiometry, and purification methods critically influence yield and purity.

- Analytical confirmation by NMR, HPLC, MS, and IR is essential to validate the product structure.

Chemical Reactions Analysis

Types of Reactions

Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted amides and other functionalized derivatives.

Scientific Research Applications

Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N'-[5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediyl]bis-butanamide

- Structure : Features two butanamide groups attached to a pyrimidine ring substituted with 4-chlorophenyl and ethyl groups.

- Synthesis : Reference yield of 77% for the most feasible synthetic route .

- Molecular Weight : 388.90 g/mol (C₂₀H₂₅ClN₄O₂), significantly larger than the target compound.

Pharmaceutical Carboxamide Derivatives

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

- Structure: A complex carboxamide with fluorinated indole and pyrrole motifs, retaining the diethylaminoethyl group.

- Application : Patented as a pharmaceutical compound, likely for oncology due to structural similarities to kinase inhibitors .

- Key Difference : The extended conjugated system and fluorine substituent enhance electrophilicity and metabolic stability compared to the simpler butyramide structure .

Opioid-Related Amides

Valerylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpentanamide)

- Structure : A pentanamide with piperidinyl and phenethyl groups, structurally distinct but sharing the amide linkage.

- Molecular Weight : 364.53 g/mol (C₂₄H₃₂N₂O).

- Key Difference : The piperidine and phenethyl groups are hallmarks of opioid receptor targeting, highlighting how amide substituents dictate pharmacological activity .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | LogP | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| N-[2-(diethylamino)ethyl]butanamide | 186.29 | 2.08 | N/A | Diethylaminoethyl, butyramide |

| N-(2-((3-methoxyphenyl)amino)ethyl)butyramide | ~236 | N/A | 73 | Methoxyphenylaminoethyl, butyramide |

| Bis-butanamide pyrimidine derivative | 388.90 | N/A | 77 | Pyrimidine core, chlorophenyl, bis-amide |

| Valerylfentanyl | 364.53 | N/A | N/A | Piperidinyl, phenethyl, pentanamide |

Biological Activity

Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- (CAS No. 63224-28-2) is a chemical compound with significant potential in the field of pharmacology, particularly in the modulation of neurotransmitter systems. Its structure comprises a butyramide backbone with a diethylaminoethyl group and a phenyl group, suggesting interactions with various receptors in the central nervous system.

- Molecular Formula : C16H26N2O

- Molecular Weight : 262.39 g/mol

- Structure : The compound features a butyramide core, which is important for its biological activity.

Biological Activity Overview

Research indicates that Butyramide, N-(2-(diethylamino)ethyl)-4-phenyl- may act as a selective GlyT2 (glycine transporter 2) inhibitor. This action suggests potential therapeutic applications in treating anxiety and depression by modulating glycine transport in the brain.

- GlyT2 Inhibition : GlyT2 plays a crucial role in the reuptake of glycine, an important neurotransmitter involved in inhibitory signaling in the central nervous system. By inhibiting GlyT2, Butyramide may enhance synaptic glycine levels, thus enhancing inhibitory neurotransmission.

Interaction Studies

Preliminary studies have shown that Butyramide interacts with glycine receptors and potentially other neurotransmitter receptors. This interaction is vital for understanding its pharmacodynamics and therapeutic potential.

Case Studies

- Neurotransmitter Modulation :

- In vitro studies demonstrated that compounds similar to Butyramide effectively modulate neurotransmitter levels, particularly glycine, which is essential for maintaining synaptic balance in neuronal circuits.

- Cancer Research :

- Related compounds have been explored for their role in cancer therapy. For instance, carboxamide-substituted benzhydryl amines have shown promise as inhibitors of the Wnt signaling pathway, which is often dysregulated in cancers . While not directly tested on Butyramide, these findings suggest a broader context for its potential applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Diethylbenzamide | Contains diethylamine and benzene ring | Lacks butyric acid moiety |

| 4-Phenylbutyric Acid | Similar butyric structure without amino substitution | More polar due to carboxylic acid |

| Ethyl 4-phenylbutyrate | Ester derivative of 4-phenylbutyric acid | Non-amidic structure |

This table highlights how Butyramide's unique amide functionality and specific substitutions may confer distinct biological properties compared to structurally similar compounds.

Synthesis and Pharmacological Studies

The synthesis of Butyramide typically involves multi-step organic synthesis techniques. Understanding these synthetic pathways is crucial for producing the compound with sufficient purity for research and therapeutic applications. Further pharmacological studies are necessary to fully characterize its interactions with biological systems.

Q & A

Q. What are the critical steps for synthesizing N-(2-(diethylamino)ethyl)-4-phenylbutyramide with high purity?

- Methodological Answer : Synthesis involves sequential functionalization:

- Step 1 : Coupling 4-phenylbutyric acid with 2-(diethylamino)ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmosphere to form the amide bond.

- Step 2 : Optimize reaction conditions (pH 7–8, 0–5°C) to minimize side reactions like hydrolysis .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to isolate the pure product. Confirm purity via HPLC (>95%) and elemental analysis .

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Verify diethylaminoethyl (-N(CH₂CH₃)₂) signals (δ 1.0–1.2 ppm for CH₃, δ 2.4–3.0 ppm for N-CH₂) and phenyl group aromatic protons (δ 7.2–7.6 ppm) .

- IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ and rule out impurities .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, given the diethylaminoethyl group’s potential for electrostatic interactions .

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential target expression. For example, upregulated efflux pumps (e.g., P-gp) may explain resistance in certain lines .

- Pharmacokinetic Analysis : Measure cellular uptake via LC-MS to assess if diethylaminoethyl-mediated permeability varies between cell types .

Q. What strategies optimize the compound’s selectivity for a target enzyme?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the diethylaminoethyl group and enzyme active sites. Prioritize modifications (e.g., substituents on phenyl ring) to enhance binding .

- SAR Studies : Synthesize analogs (e.g., replacing phenyl with pyridyl) and compare IC₅₀ values via dose-response curves .

Q. How to address low yield in the final coupling step of synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency.

- Solvent Optimization : Use DMF instead of THF for better solubility of intermediates .

- Reaction Monitoring : Employ in-situ FTIR to track amide bond formation and adjust reaction time dynamically .

Data Analysis & Interpretation

Q. How to interpret conflicting NMR data for the diethylaminoethyl moiety?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 25°C and 60°C to detect conformational flexibility or rotameric states causing signal splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton and carbon shifts .

Q. What statistical methods validate reproducibility in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.